molecular formula C20H16O B8788647 4-Acetylterphenyl

4-Acetylterphenyl

Cat. No.: B8788647
M. Wt: 272.3 g/mol
InChI Key: HNNBLQMNWVQJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-(4-Biphenylyl)acetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 4’-(4-Biphenylyl)acetophenone may involve the oxidation of sec-butylbenzene using molecular oxygen-containing gas under specific temperature and pressure conditions. This method is advantageous due to its low cost, simplicity, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4’-(4-Biphenylyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

4’-(4-Biphenylyl)acetophenone has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals with antifungal and antimicrobial properties.

    Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’-(4-Biphenylyl)acetophenone involves its interaction with various molecular targets. For instance, in antifungal applications, it can alter the permeability of cell membranes, affecting the growth and viability of fungal cells. The compound may also interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

    Acetophenone: A simpler structure without the biphenyl group, used in similar applications but with different reactivity.

    4-Bromoacetophenone: Contains a bromine substituent, leading to different chemical properties and uses.

    4-Chloroacetophenone: Similar to 4-Bromoacetophenone but with a chlorine substituent.

Uniqueness: 4’-(4-Biphenylyl)acetophenone is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that simpler acetophenone derivatives may not fulfill .

Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

1-[4-(4-phenylphenyl)phenyl]ethanone

InChI

InChI=1S/C20H16O/c1-15(21)16-7-9-19(10-8-16)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,1H3

InChI Key

HNNBLQMNWVQJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

After a mixture of 172 g of terphenyl, 860 ml of benzene, and 353 g of acetyl chloride was cooled to -5° C., it was added with a total of 200 g of anhydrous aluminium chloride in few instalments, and subjected to reaction at -5° C. for 1 hour and further at 10° C. for 1 hour. The solid materials thus formed were separated by filtration, washed with a total of 4 liter of methanol in few instalments, and then recrystallized from chloroform to obtain 121 g of 4-acetyl-p-terphenyl, 2. The yield was 59%.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
860 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.